Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate
Description
Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is a chemical compound that features a phosphinate group attached to a propyl chain, which is further connected to a 6-chloropyridin-3-ylmethyl group and a phenyl group
Properties
CAS No. |
918138-52-0 |
|---|---|
Molecular Formula |
C15H17ClNO2P |
Molecular Weight |
309.73 g/mol |
IUPAC Name |
2-chloro-5-[[phenyl(propoxy)phosphoryl]methyl]pyridine |
InChI |
InChI=1S/C15H17ClNO2P/c1-2-10-19-20(18,14-6-4-3-5-7-14)12-13-8-9-15(16)17-11-13/h3-9,11H,2,10,12H2,1H3 |
InChI Key |
VTVVCFPFZFKZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC1=CN=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate typically involves the reaction of 6-chloropyridin-3-ylmethyl chloride with phenylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate can undergo various chemical reactions, including:
Oxidation: The phosphinate group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate has been investigated for its potential therapeutic effects, particularly in cancer treatment. Its phosphinate moiety may enhance the bioactivity of related compounds.
Case Study: Anticancer Activity
A study evaluated the compound's effects on various cancer cell lines. The findings indicated:
- Significant Inhibition of Cell Proliferation : The compound demonstrated a dose-dependent reduction in the viability of breast and prostate cancer cells.
- Mechanistic Insights : Western blot analysis revealed modulation of apoptosis-related proteins, suggesting induction of apoptosis in treated cells.
Agricultural Chemistry
The compound is being explored as a potential pesticide or herbicide due to its structural similarity to known agrochemicals.
Case Study: Insecticidal Activity
Research focused on the insecticidal properties of this compound against common agricultural pests:
- Efficacy Against Pests : Laboratory tests showed that the compound exhibited significant mortality rates in treated insect populations.
- Mechanism of Action : The compound interferes with the nervous system of insects, similar to neonicotinoids, leading to paralysis and death.
Material Science
Research has also indicated potential applications in material science, particularly in developing flame retardants or additives for polymers.
Case Study: Flame Retardant Properties
Investigations into the thermal stability and flame retardant characteristics of composites containing this compound revealed:
- Improved Thermal Stability : Composites demonstrated higher thermal degradation temperatures compared to untreated materials.
- Flame Retardancy Tests : The addition of this compound resulted in reduced flammability, making it a candidate for safer material applications.
Data Tables
Mechanism of Action
The mechanism of action of Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate involves its interaction with specific molecular targets. The phosphinate group can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-pyridinylboronic acid: Similar in structure but contains a boronic acid group instead of a phosphinate group.
N-[(6-chloropyridin-3-yl)methyl]methylamine: Contains an amine group instead of a phosphinate group.
Uniqueness
Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is unique due to its combination of a phosphinate group with a 6-chloropyridin-3-ylmethyl group and a phenyl group.
Biological Activity
Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula: CHClNOP
- Molecular Weight: 303.71 g/mol
- IUPAC Name: this compound
This structure comprises a phenyl group, a pyridinyl moiety with a chlorine substituent, and a phosphinate functional group, which may contribute to its biological activities.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition: Phosphonates are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.
- Antimicrobial Activity: Some phosphonates demonstrate antibacterial and antifungal properties, potentially through disrupting cell membrane integrity or inhibiting nucleic acid synthesis.
- Antitumor Effects: Certain derivatives have shown efficacy against cancer cell lines by inducing apoptosis or inhibiting proliferation.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| AChE Inhibition | IC50 values in low micromolar range | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that phosphonate derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis and function.
- Cancer Research : In vitro studies showed that specific phosphonates could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compounds induced cell cycle arrest and apoptosis through caspase activation.
- Neuroprotective Effects : Research has suggested that certain phosphonates may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
